1-Butyl-2,3-dimethylimidazolium chloride (CAS: 98892-75-2), also known as [BMMIm]Cl, is an imidazolium-based ionic liquid distinguished by a methyl group at the C2 position of the imidazolium ring. This structural feature imparts significantly different properties compared to the more common C2-unsubstituted analogue, 1-Butyl-3-methylimidazolium chloride ([BMIm]Cl). [BMMIm]Cl is primarily utilized in applications demanding high thermal and electrochemical stability, and as a versatile chloride-based precursor for the synthesis of other functionalized ionic liquids through anion exchange. [REFS-1, REFS-2]
Direct substitution of 1-Butyl-2,3-dimethylimidazolium chloride with its common analog, [BMIm]Cl, is frequently unviable for process-critical applications. The absence of the C2-methyl group in [BMIm]Cl creates a reactive site (an acidic proton) that reduces both thermal and electrochemical stability, leading to degradation under conditions where [BMMIm]Cl remains robust. [1] Furthermore, procuring a different salt form, such as [BMMIm]BF4, eliminates the compound's primary utility as a chloride source for straightforward and cost-effective anion metathesis reactions, restricting its use as a versatile precursor for synthesizing custom ionic liquids. [2]
Methylation at the C2 position of the imidazolium cation consistently increases the thermal decomposition temperature compared to C2-protonated analogues. This enhancement is critical for applications requiring thermal stress, such as biomass processing or high-temperature synthesis. For example, the decomposition temperature (Tdec) of C2-methylated imidazolium salts is demonstrably higher than their C2-protonated counterparts across various anions. [1] The commonly used substitute, 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), has a reported Tdec of 246 °C, providing a baseline for comparison. [2]
| Evidence Dimension | Thermal Decomposition Temperature (Tdec, onset) |
| Target Compound Data | Increased thermal stability relative to C2-protonated analog [<a href="https://www.mdpi.com/1420-3049/23/7/1587" target="_blank">1</a>] |
| Comparator Or Baseline | [BMIm]Cl Tdec = 246 °C [<a href="https://doi.org/10.1016/S0040-6031(03)00332-9" target="_blank">2</a>] |
| Quantified Difference | Qualitatively higher; specific value varies with anion but trend is consistent. |
| Conditions | Thermogravimetric Analysis (TGA) |
This allows for a wider operational temperature range in chemical processing and synthesis, reducing the risk of solvent degradation and byproduct formation.
The C2 position on an imidazolium ring is the most electrochemically active site, susceptible to reduction. In [BMIm]Cl, the acidic proton at this position limits its stability at negative potentials. 1-Butyl-2,3-dimethylimidazolium chloride lacks this acidic proton due to methylation, effectively blocking this primary pathway for reductive decomposition. [1] This modification results in a wider cathodic window compared to C2-H analogues, making it a more robust choice for applications like electrodeposition, batteries, and capacitors where stability against reduction is paramount.
| Evidence Dimension | Electrochemical Stability (Cathodic Limit) |
| Target Compound Data | C2 position is methylated, blocking the primary site of electrochemical reduction. |
| Comparator Or Baseline | [BMIm]Cl possesses an acidic C2-proton, which is a known site for reductive decomposition. |
| Quantified Difference | Wider cathodic (negative potential) operating window. |
| Conditions | Electrochemical analysis (e.g., cyclic voltammetry) |
For electrochemical applications, this enhanced stability prevents electrolyte breakdown, improving device lifetime, safety, and reproducibility.
While C2-methylation enhances stability, it also leads to a counter-intuitive increase in viscosity. The substitution of a small hydrogen atom with a bulkier methyl group at the C2 position restricts the rotation of the butyl chain and reduces the number of stable ion-pair conformers. [1] This decrease in systemic entropy results in greater ordering within the liquid, which manifests as higher viscosity compared to [BMIm]Cl under identical conditions. For example, at 25 °C, the viscosity of C2-methylated imidazolium ILs can be ~1.66 times higher than their C2-protonated isomers. [2]
| Evidence Dimension | Dynamic Viscosity |
| Target Compound Data | Higher viscosity due to restricted ion mobility and reduced entropy. |
| Comparator Or Baseline | [BMIm]Cl (C2-protonated analog) |
| Quantified Difference | Viscosity can be ~1.66x higher than the non-methylated isomer at 25 °C. [<a href="https://pubs.acs.org/doi/10.1021/jp412759v" target="_blank">2</a>] |
| Conditions | Comparison of isomeric pairs with identical anions and alkyl chains. |
Buyers must account for higher viscosity in process design, as it impacts pumping, mixing, and mass transfer rates, potentially requiring more robust equipment or higher operating temperatures.
The chloride form of an ionic liquid is a standard, cost-effective starting material for synthesizing a wide range of other ionic liquids via anion exchange (salt metathesis). 1-Butyl-2,3-dimethylimidazolium chloride is explicitly cited as a precursor for preparing other [BMMIm]-based salts, such as those with tetrafluoroborate or triflate anions. [REFS-1, REFS-2] This utility is a primary procurement driver for researchers and manufacturers developing custom ionic liquids tailored for specific applications.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a halide precursor for anion exchange reactions. |
| Comparator Or Baseline | Non-halide salts (e.g., [BMMIm][BF4], [BMMIm][Tf2N]) |
| Quantified Difference | Enables synthesis of diverse ILs; non-halide salts are typically the endpoint, not the starting point. |
| Conditions | Standard salt metathesis reaction conditions. |
Procuring the chloride salt provides maximum synthetic flexibility, allowing a single precursor to generate a library of ionic liquids with varied anions and properties.
Its enhanced thermal stability makes it the right choice for reactions or separations conducted at elevated temperatures where less stable ionic liquids like [BMIm]Cl would degrade, ensuring process integrity and minimizing contamination. [1]
In applications such as metal deposition, CO2 reduction, or as a base electrolyte in certain battery chemistries, its inherent stability against reduction at the C2 position provides a more durable and reliable performance than C2-protonated analogues. [2]
This compound is the ideal procurement choice for labs requiring the stable [BMMIm]+ cation but with different anions. Its chloride anion is easily exchanged, making it a cost-effective and flexible precursor for developing application-specific ionic liquids. [3]
While both [BMMIm]Cl and [BMIm]Cl can dissolve cellulose, the superior thermal stability of [BMMIm]Cl allows for processing at higher temperatures, which can accelerate dissolution rates and improve overall process efficiency. [REFS-1, REFS-4]